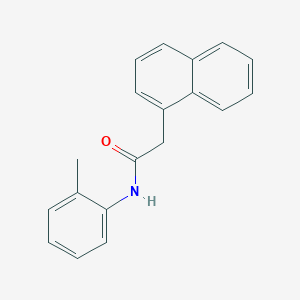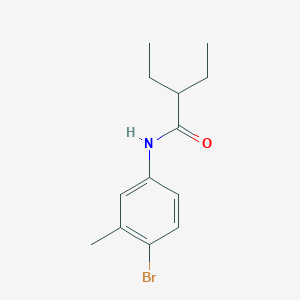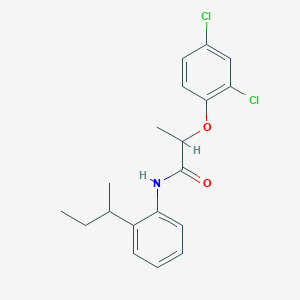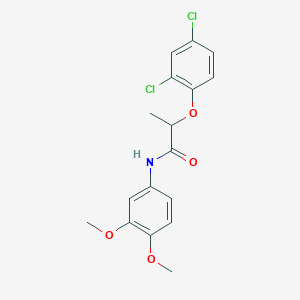![molecular formula C16H23NO3 B290944 Methyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290944.png)
Methyl 4-[(2-propylpentanoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2-propylpentanoyl)amino]benzoate, also known as MPB, is a chemical compound that belongs to the family of local anesthetics. It is a white crystalline powder that is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of Methyl 4-[(2-propylpentanoyl)amino]benzoate is similar to other local anesthetics. It works by blocking the voltage-gated sodium channels in the nerve fibers, preventing the propagation of action potentials. This results in the loss of sensation and pain relief in the affected area.
Biochemical and Physiological Effects
Methyl 4-[(2-propylpentanoyl)amino]benzoate has been shown to have several biochemical and physiological effects. It has been reported to decrease the release of inflammatory cytokines and reduce the production of reactive oxygen species. Methyl 4-[(2-propylpentanoyl)amino]benzoate has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 4-[(2-propylpentanoyl)amino]benzoate in lab experiments is its potency and specificity. It can induce local anesthesia and analgesia without affecting the overall physiological function of the animal. However, one of the limitations of using Methyl 4-[(2-propylpentanoyl)amino]benzoate is its short duration of action, which may require repeated administration during long-term experiments.
Orientations Futures
There are several future directions for the use of Methyl 4-[(2-propylpentanoyl)amino]benzoate in scientific research. One potential area of application is in the development of novel local anesthetics with improved potency and duration of action. Methyl 4-[(2-propylpentanoyl)amino]benzoate may also be used in the investigation of the molecular mechanisms underlying the development of chronic pain conditions. Additionally, Methyl 4-[(2-propylpentanoyl)amino]benzoate may have potential therapeutic applications in the treatment of various inflammatory and oxidative stress-related disorders.
Conclusion
In conclusion, Methyl 4-[(2-propylpentanoyl)amino]benzoate is a chemical compound that has been widely used in scientific research as a local anesthetic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Methyl 4-[(2-propylpentanoyl)amino]benzoate has shown promising results in various research applications, and its potential therapeutic applications warrant further investigation.
Méthodes De Synthèse
Methyl 4-[(2-propylpentanoyl)amino]benzoate can be synthesized through a multi-step process that involves the reaction between 4-aminobenzoic acid and 2-propylpentanoyl chloride. The resulting product is then treated with methyl alcohol to obtain Methyl 4-[(2-propylpentanoyl)amino]benzoate. The purity of the final product can be confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
Methyl 4-[(2-propylpentanoyl)amino]benzoate has been widely used in scientific research as a local anesthetic agent. It is commonly used in animal models to induce anesthesia and analgesia during surgical procedures. Methyl 4-[(2-propylpentanoyl)amino]benzoate has also been used in various in vitro studies to investigate the effects of local anesthetics on cellular and molecular processes.
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
methyl 4-(2-propylpentanoylamino)benzoate |
InChI |
InChI=1S/C16H23NO3/c1-4-6-12(7-5-2)15(18)17-14-10-8-13(9-11-14)16(19)20-3/h8-12H,4-7H2,1-3H3,(H,17,18) |
Clé InChI |
IVJIEUSXMVXQOZ-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)OC |
SMILES canonique |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dimethylamino)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B290861.png)








![[1,1'-Biphenyl]-4-yl cyclobutanecarboxylate](/img/structure/B290881.png)


![[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate](/img/structure/B290884.png)
![[1,1'-Biphenyl]-4-yl cyclopentanecarboxylate](/img/structure/B290885.png)